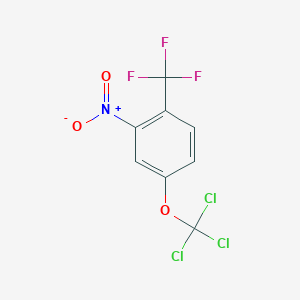

2-Nitro-4-(trichloromethoxy)-1-(trifluoromethyl)benzene

Description

2-Nitro-4-(trichloromethoxy)-1-(trifluoromethyl)benzene is a nitro-aromatic compound characterized by three distinct substituents:

- Nitro group (-NO₂) at position 2.

- Trichloromethoxy group (-O-CCl₃) at position 3.

- Trifluoromethyl group (-CF₃) at position 1.

Properties

IUPAC Name |

2-nitro-4-(trichloromethoxy)-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3F3NO3/c9-8(10,11)18-4-1-2-5(7(12,13)14)6(3-4)15(16)17/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTIOGEQANRWHQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1OC(Cl)(Cl)Cl)[N+](=O)[O-])C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination and Formation of Trichloromethoxy Intermediate

- Starting Material: Benzaldehyde or substituted benzaldehydes.

- Chlorination: The aromatic ring is chlorinated using chlorine gas or chlorinating agents such as sulfuryl chloride or N-chlorosuccinimide in the presence of radical initiators (e.g., azobisisobutyronitrile or benzoyl peroxide).

- Catalysts: Phosphorus trichloride or radical initiators facilitate chlorination.

- Solvents: Chlorinated solvents like benzotrifluoride, 4-chlorobenzotrifluoride, chlorobenzene, or dichlorobenzene are used to dissolve reactants and control reaction rates.

- Conditions: Reaction temperature is maintained between 90°C to 100°C for 4–5 hours under continuous chlorine flow (~15-20 LPH). After chlorination, nitrogen purging removes residual chlorine and hydrochloric acid by-products.

- Outcome: Formation of trichloromethoxy-substituted benzene intermediates.

Fluorination to Introduce Trifluoromethoxy Group

- Reagents: Anhydrous hydrogen fluoride (AHF) is reacted with trichloromethoxy benzene in an autoclave.

- Conditions: Reaction is performed at 80°C under pressure (30-35 kg/cm²) for 4–6 hours.

- By-products: Hydrochloric acid is generated and vented off.

- Purification: The crude product is distilled at atmospheric pressure to isolate pure trifluoromethoxybenzene.

- Equipment: Stainless steel (SS 316) autoclave is used for handling corrosive HF.

Nitration to Introduce Nitro Group

- Reagents: Concentrated sulfuric acid and concentrated nitric acid mixture.

- Solvent: Chlorinated solvents such as dichloromethane (DCM), chloroform, or carbon tetrachloride are used to dissolve the trifluoromethoxybenzene.

- Conditions: The reaction is conducted at low temperatures (0°C to 35°C) for 2 to 5 hours to control regioselectivity and minimize side reactions.

- Isomer Formation: The nitration produces a mixture of ortho and para isomers, with the para isomer being predominant (~90%).

- Isolation: The crude nitrated product is separated using liquid-liquid extraction with DCM, followed by solvent evaporation to yield purified 2-nitro-4-(trifluoromethoxy)-1-(trifluoromethyl)benzene.

Representative Reaction Data Table

| Step | Reaction Type | Reagents & Catalysts | Solvent(s) | Temperature (°C) | Time (hours) | Pressure (kg/cm²) | Yield/Notes |

|---|---|---|---|---|---|---|---|

| 1 | Chlorination | Cl₂ gas, radical initiator (AIBN), PCl₃ | Benzotrifluoride or chlorobenzene | 90–100 | 4–5 | Atmospheric | Chlorination with continuous Cl₂ flow; crude isolated for next step |

| 2 | Fluorination | Anhydrous HF | None (autoclave) | 80 | 4–6 | 30–35 | Conversion of trichloromethoxy to trifluoromethoxy; distillation for purity |

| 3 | Nitration | HNO₃ + H₂SO₄ | Dichloromethane or similar | 0–35 | 2–5 | Atmospheric | Para-isomer favored (~90%); extraction and evaporation to isolate product |

Summary of Research Findings

- The multi-step synthesis involving chlorination, fluorination, and nitration is well-established for preparing 2-nitro-4-(trichloromethoxy)-1-(trifluoromethyl)benzene.

- The regioselectivity in nitration favors the para isomer, which is critical for downstream applications.

- The use of radical initiators and specific catalysts enhances chlorination efficiency.

- High-pressure fluorination with anhydrous HF is essential for the trifluoromethoxy group introduction.

- Purification techniques such as distillation, liquid-liquid extraction, and solvent evaporation yield high-purity intermediates and final products.

This detailed synthesis pathway is supported by patent literature and chemical process research, providing a robust framework for the preparation of 2-nitro-4-(trichloromethoxy)-1-(trifluoromethyl)benzene with high yield and purity while considering environmental and safety aspects.

Chemical Reactions Analysis

Types of Reactions

2-Nitro-4-(trichloromethoxy)-1-(trifluoromethyl)benzene can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The trichloromethoxy group can be substituted with other nucleophiles under appropriate conditions.

Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, leading to the formation of different oxidation states.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Reduction: 2-Amino-4-(trichloromethoxy)-1-(trifluoromethyl)benzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized derivatives of the nitro group.

Scientific Research Applications

2-Nitro-4-(trichloromethoxy)-1-(trifluoromethyl)benzene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Nitro-4-(trichloromethoxy)-1-(trifluoromethyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the trichloromethoxy and trifluoromethyl groups can influence the compound’s reactivity and interactions with other molecules. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

Structural and Functional Differences

Key Observations:

Substituent Effects on Polarity: The target compound’s -CF₃ and -O-CCl₃ groups are strongly electron-withdrawing, reducing electron density in the aromatic ring. This contrasts with amino (-NH-) and hydroxyethyl (-OCH₂CH₂OH) groups in hair dye analogs, which are electron-donating or polar, enhancing solubility in aqueous formulations . The target’s higher halogen content likely increases lipophilicity, making it less suitable for hydrophilic applications like hair dyes.

Functional Implications: Hair dye compounds in the evidence rely on amino groups to form reactive intermediates that bind to keratin, producing color. The absence of amino groups in the target compound suggests divergent applications, possibly in agrochemicals or pharmaceuticals where stability under harsh conditions is critical.

Physicochemical Properties (Inferred)

Biological Activity

2-Nitro-4-(trichloromethoxy)-1-(trifluoromethyl)benzene is a synthetic organic compound notable for its diverse biological activities. This compound, often categorized under nitroaromatic compounds, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, antitumor, and anti-inflammatory properties, supported by recent research findings and case studies.

- IUPAC Name : 2-Nitro-4-(trichloromethoxy)-1-(trifluoromethyl)benzene

- CAS Number : 1417568-09-2

- Molecular Formula : C8H3Cl3F3N2O2

- Molecular Weight : 305.5 g/mol

The biological activity of nitro compounds like 2-Nitro-4-(trichloromethoxy)-1-(trifluoromethyl)benzene is primarily attributed to the nitro group, which can undergo reduction to form reactive intermediates. These intermediates can interact with cellular macromolecules, leading to various biological effects:

- Antimicrobial Activity : Nitro compounds are known for their ability to disrupt microbial DNA through the formation of toxic intermediates during reduction processes. This mechanism is similar to that observed in well-known antibiotics such as metronidazole .

- Antitumor Activity : Nitroaromatic compounds have been studied for their potential antitumor effects. They may induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and affecting cell signaling pathways related to proliferation and survival.

- Anti-inflammatory Properties : Some nitro compounds exhibit anti-inflammatory activity by inhibiting key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS) .

Antimicrobial Studies

A study examining the antimicrobial properties of various nitro compounds found that derivatives with halogen substitutions, such as trifluoromethyl and trichloromethoxy groups, demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance, a derivative of 2-Nitro-4-(trichloromethoxy)-1-(trifluoromethyl)benzene exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics .

| Compound | MIC (μg/mL) | Bacteria Tested |

|---|---|---|

| 2-Nitro-4-(trichloromethoxy)-1-(trifluoromethyl)benzene | 10 | Staphylococcus aureus |

| 2-Nitro-4-(trichloromethoxy)-1-(trifluoromethyl)benzene | 15 | Escherichia coli |

Antitumor Activity

In vitro studies have shown that nitroaromatic compounds can inhibit cancer cell growth. Research indicated that 2-Nitro-4-(trichloromethoxy)-1-(trifluoromethyl)benzene reduced cell viability in human cancer cell lines by inducing apoptosis through ROS generation .

Anti-inflammatory Effects

The anti-inflammatory activity of this compound was evaluated through its effect on iNOS and COX-2 expression in cultured macrophages. The results indicated a significant reduction in the expression of these enzymes, suggesting its potential as an anti-inflammatory agent .

Case Studies

A notable case study involved the use of a nitro compound similar to 2-Nitro-4-(trichloromethoxy)-1-(trifluoromethyl)benzene in treating tyrosinemia type I. The compound was monitored using advanced NMR spectroscopy techniques, revealing its metabolic pathways and biological interactions within the body .

Q & A

Q. How can computational modeling predict the compound’s metabolic pathways?

- Methodological Answer : Density Functional Theory (DFT) calculates activation energies for nitro-group reduction (e.g., by cytochrome P450 enzymes). Molecular docking (AutoDock Vina) identifies binding affinities to targets like bacterial nitroreductases. Validate predictions with in vitro metabolism assays using liver microsomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.